Ethyl lauroyl arginate hydrochloride, also known as E243, is a food preservative, antimicrobial compound, and drug. It is an amino acid-based surfactant with broad-spectrum antimicrobial activity, high biodegradability, and low toxicity. It is often provided in the form of its hydrochloride salt.
Synthesis Analysis
Ethyl lauroyl arginate is synthesized from L-arginine, lauric acid, and ethanol. The first synthesis of ethyl lauroyl arginate hydrochloride and its antimicrobial properties were reported in 1976. In the early 1980s, LAMIRSA together with Consejo Superior de Investigaciones Científicas (CSIC, Barcelona) began to investigate a new approach to the control of pathogens in food through the application of cationic surfactants based on natural building blocks that inhibit the proliferation of a variety of microorganisms.
Molecular Structure Analysis
The molecular formula of Ethyl lauroyl arginate hydrochloride is C20H41ClN4O3. Its molar mass is 421.02 g·mol−1. The IUPAC name is ethyl (2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoate;hydrochloride.
Chemical Reactions Analysis
When stored, Ethyl lauroyl arginate decomposes by hydrolysis into surface-active components Nα-lauroyl–L-arginine (LAS) or dodecanoic (lauric) acid.
Physical And Chemical Properties Analysis
Ethyl lauroyl arginate hydrochloride is a white solid, soluble in deionized water up to 247 g/kg at 20 °C with a melting point from 57 °C to 58 °C. Its partition coefficient between olive oil and water is 0.07; it allows Ethyl lauroyl arginate to be located in the water fraction, which is more susceptible to microbial contamination.
Related Compounds
Nα-Lauroyl-L-arginine (LAS)
Compound Description: Nα-Lauroyl-L-arginine (LAS) is a surface-active compound that results from the hydrolysis of Ethyl lauroyl arginate (LAE) during storage. [] It contributes to the overall surface activity of LAE solutions, particularly at concentrations close to and above the critical micelle concentration (CMC). []
Relevance: LAS is structurally related to Ethyl lauroyl arginate hydrochloride through the removal of the ethyl ester group via hydrolysis. Both compounds share the core structure of lauric acid conjugated to the amino acid L-arginine. []
Dodecanoic Acid (Lauric Acid)
Compound Description: Dodecanoic acid, also known as Lauric acid, is a saturated fatty acid and a hydrolysis product of Ethyl lauroyl arginate (LAE). [] It acts as a surface-active component in LAE solutions, contributing to the overall surface activity along with LAS. []
Relevance: Dodecanoic acid constitutes a significant structural fragment within Ethyl lauroyl arginate hydrochloride. It forms the hydrophobic tail of the molecule, linked to L-arginine through an amide bond. []
Cellulose Nanocrystals (CNCs)
Compound Description: Cellulose nanocrystals are naturally derived nanoparticles often used in combination with Ethyl lauroyl arginate (LAE) to create stable Pickering emulsions. [, , ] These emulsions exhibit enhanced stability against coalescence due to the interfacial adsorption of LAE and CNC complexes. []
Relevance: While not structurally related to Ethyl lauroyl arginate hydrochloride, CNCs interact electrostatically with LAE, forming complexes that exhibit unique properties. This interaction stems from the cationic nature of LAE and the negatively charged surface of CNCs. [, ]
Relevance: Although structurally unrelated to Ethyl lauroyl arginate hydrochloride, silver is discussed in the context of its antimicrobial applications, providing a comparative perspective on LAE's efficacy as a food preservative. []
Mulberry Anthocyanin
Compound Description: Mulberry anthocyanin is a natural pigment with pH-sensitive color-changing properties. When incorporated into polyvinyl alcohol/starch films along with Ethyl lauroyl arginate (LAE), it creates active packaging materials. [] The resulting films exhibit antibacterial activity due to LAE and color-changing abilities in response to pH shifts, indicating food spoilage. []
Polymyxin B
Compound Description: Polymyxin B is a lipopeptide antimicrobial agent known to target bacterial cell membranes. In a comparative study, it was observed that while both Polymyxin B and Ethyl lauroyl arginate (LAE) target cell membranes, their mechanisms differ significantly in terms of membrane disruption and oxidative stress generation. []
Relevance: Although not directly structurally related to Ethyl lauroyl arginate hydrochloride, Polymyxin B is discussed as a point of comparison due to its shared target of bacterial cell membranes. This comparison emphasizes the unique aspects of LAE's antimicrobial action. []
Source and Classification
Ethyl lauroyl arginate hydrochloride is derived from the esterification of L-arginine hydrochloride with ethanol, followed by the reaction with lauroyl chloride. The compound is classified as a cationic surfactant and is recognized for its antimicrobial activity. It is commonly used in food additives and has been classified under the food additive code INS No. 243 by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) .
Synthesis Analysis
The synthesis of ethyl lauroyl arginate hydrochloride involves several steps:
Esterification: The first step involves the esterification of L-arginine hydrochloride with ethanol. This reaction typically utilizes thionyl chloride as an esterification agent, where heat from the reaction facilitates the process. The product of this step is ethyl arginate hydrochloride .
Amidation: In the second step, lauroyl chloride is reacted with the ethyl arginate hydrochloride in an aqueous medium under controlled temperature (10–15°C) and pH (6.7–6.9) conditions. This step leads to the formation of ethyl lauroyl arginate .
Filtration and Drying: The final product is filtered and dried to yield ethyl lauroyl arginate hydrochloride as a white solid with a high purity level (85-95%) .
Molecular Structure Analysis
Ethyl lauroyl arginate hydrochloride has a complex molecular structure characterized by its components:
Chemical Formula: C20H40N4O3·HCl
Molecular Weight: Approximately 421.02 g/mol
Structure: The compound features a lauric acid moiety attached to an L-arginine backbone through an ester linkage. The presence of a hydrochloride group enhances its solubility in water, which exceeds 247 g/kg at 20°C .
The molecular structure allows for self-assembly behavior, forming micelles above its critical micelle concentration (CMC), which ranges from 0.18% to 0.21% (w/v) .
Chemical Reactions Analysis
Ethyl lauroyl arginate hydrochloride undergoes various chemical reactions:
Mechanism of Action
The mechanism of action of ethyl lauroyl arginate hydrochloride primarily involves its antimicrobial properties:
Antimicrobial Activity: As a cationic surfactant, it disrupts microbial cell membranes, leading to cell lysis and death. It demonstrates efficacy against a broad spectrum of microorganisms, including bacteria and fungi .
Food Preservation: Its ability to inhibit microbial growth makes it valuable in food preservation, allowing for extended shelf life while maintaining food safety .
Physical and Chemical Properties Analysis
Ethyl lauroyl arginate hydrochloride possesses several notable physical and chemical properties:
Appearance: It appears as a white hygroscopic powder.
Melting Point: Ranges from 50.5°C to 58°C.
Solubility: Highly soluble in water (>247 g/kg at 20°C).
pKa: Approximately 10–11.
Isoelectric Point: Above pH 12.
Critical Micelle Concentration: Between 0.18% and 0.21% (w/v) .
These properties contribute to its functionality as both a surfactant and an antimicrobial agent.
Applications
Ethyl lauroyl arginate hydrochloride has diverse applications:
Food Industry: It is used as a food preservative due to its antimicrobial properties, approved for use at concentrations up to 200 ppm in various food products .
Cosmetics and Personal Care Products: Its surfactant properties make it suitable for formulations requiring emulsification or stabilization.
Pharmaceuticals: It may be utilized in drug formulations where antimicrobial activity is beneficial.
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